"Methyl 3-amino-7-iodobenzothiophene-2-carboxylate" CAS number
"Methyl 3-amino-7-iodobenzothiophene-2-carboxylate" CAS number
An In-Depth Technical Guide to Methyl 3-amino-2-thiophenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-2-thiophenecarboxylate, a pivotal heterocyclic building block, holds a significant position in the landscape of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and diverse applications, with a particular focus on its role as a precursor in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this versatile thiophene derivative.
Introduction: The Strategic Importance of Methyl 3-amino-2-thiophenecarboxylate
Methyl 3-amino-2-thiophenecarboxylate (CAS Number: 22288-78-4) is an organic compound characterized by a thiophene ring substituted with an amino group at the 3-position and a methyl carboxylate group at the 2-position.[1][2] This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a sought-after intermediate in the synthesis of a wide array of complex molecules.[3][4]
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as solubility and metabolic stability. The presence of the amino and carboxylate functionalities on the thiophene core of Methyl 3-amino-2-thiophenecarboxylate provides convenient handles for further chemical transformations, enabling the construction of fused heterocyclic systems and other intricate molecular architectures.[3][4] Consequently, this compound serves as a critical starting material for the synthesis of molecules with potential applications as anti-cancer, anti-inflammatory, and antiviral agents.[5]
Physicochemical Properties and Characterization
Methyl 3-amino-2-thiophenecarboxylate typically presents as a white to off-white crystalline solid under standard conditions.[6] Its solubility in water is limited, but it readily dissolves in common organic solvents such as methanol, ethanol, and dimethylformamide, which is advantageous for its use in various synthetic protocols.[6]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Reference |
| CAS Number | 22288-78-4 | [7] |
| Molecular Formula | C6H7NO2S | [7] |
| Molecular Weight | 157.19 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 62-64 °C | [8] |
| Boiling Point | 100-102 °C at 0.1 mmHg | [8] |
| Solubility | Limited in water; soluble in organic solvents | [6] |
Synthesis of Methyl 3-amino-2-thiophenecarboxylate: A Step-by-Step Protocol
The most common and efficient method for the synthesis of Methyl 3-amino-2-thiophenecarboxylate is a variation of the Gewald reaction. This one-pot, multi-component reaction is widely favored for its operational simplicity and ability to generate highly substituted 2-aminothiophenes.[9]
Underlying Principles of the Gewald Reaction
The Gewald reaction involves the condensation of a ketone or aldehyde with an activated nitrile (such as methyl cyanoacetate) in the presence of elemental sulfur and a base (typically a secondary amine like morpholine or diethylamine). The reaction proceeds through a series of intermediates, including a Knoevenagel condensation product, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring. The choice of base is critical as it catalyzes both the initial condensation and the subsequent cyclization steps.
Experimental Workflow: Gewald Synthesis
The following diagram illustrates the key steps in the synthesis of a substituted 2-aminothiophene, which is the core of Methyl 3-amino-2-thiophenecarboxylate.
Caption: A simplified workflow of the Gewald reaction for the synthesis of 2-aminothiophenes.
Detailed Laboratory Protocol
This protocol provides a generalized procedure for the synthesis of a 2-aminothiophene derivative, which can be adapted for the specific synthesis of Methyl 3-amino-2-thiophenecarboxylate.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
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Reactant Charging: To the flask, add the starting ketone or aldehyde (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as methanol or ethanol.
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Base Addition: While stirring the mixture, slowly add a catalytic amount of a secondary amine base, such as morpholine or diethylamine (0.1-0.2 equivalents), via the dropping funnel. An exothermic reaction may be observed.
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Reaction Conditions: Heat the reaction mixture to a gentle reflux (typically 40-50 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
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Purification: Collect the crude product by filtration and wash it with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Methyl 3-amino-2-thiophenecarboxylate.
Applications in Drug Discovery and Organic Synthesis
The strategic placement of the amino and ester functionalities makes Methyl 3-amino-2-thiophenecarboxylate a versatile precursor for a variety of more complex molecules.
Synthesis of Thienopyrimidines
The amino group of Methyl 3-amino-2-thiophenecarboxylate can readily undergo condensation reactions with various reagents to form fused heterocyclic systems. A prominent example is the synthesis of thienopyrimidines, which are known to exhibit a broad range of biological activities, including kinase inhibition and antagonism of calcium receptors.[9] These compounds are of significant interest in the development of treatments for cancer and other cell signaling-related disorders.[9]
Precursor for Bioactive Ureas
The amino group can also be derivatized to form urea and thiourea analogs. Thienyl ureas have been investigated for their potential as cytotoxic agents against human cancer cell lines, with some derivatives showing promising activity as binders of ribonucleotide reductase.[9]
Elaboration into Complex Alkaloids
Methyl 3-amino-2-thiophenecarboxylate has been utilized as a key intermediate in the total synthesis of quinazolinocarboline alkaloids.[8] This highlights its utility in the construction of intricate natural product-like scaffolds.
The following diagram illustrates the central role of Methyl 3-amino-2-thiophenecarboxylate as a synthetic intermediate.
Caption: Synthetic utility of Methyl 3-amino-2-thiophenecarboxylate in generating diverse bioactive compounds.
Conclusion
Methyl 3-amino-2-thiophenecarboxylate is a cornerstone intermediate in modern organic and medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with the versatile reactivity of its functional groups, provides a robust platform for the development of novel pharmaceuticals and functional materials. This guide has provided a detailed overview of its synthesis, properties, and key applications, underscoring its continued importance for researchers and professionals in the field. As the demand for new therapeutic agents and advanced materials grows, the utility of this versatile building block is poised to expand even further.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry.
- Georganics. (2023, September 4). Methyl 2-amino-3-thiophenecarboxylate – description and application.
- Guidechem. Methyl 3-aminothiophene-2-carboxylate 22288-78-4 wiki.
- MDPI. (2020, January 1). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate.
- Sigma-Aldrich. Methyl 3-amino-2-thiophenecarboxylate, 99%.
- Thermo Fisher Scientific. Methyl 3-aminothiophene-2-carboxylate, 98+%.
- Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 3-Amino-2-thiophenecarboxylate.
- VIVAN Life Sciences. Methyl-3-Aminothiophene carboxylate.
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